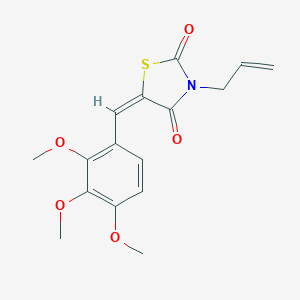![molecular formula C14H12ClNO5S B424901 methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424901.png)
methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorohydroxybenzylidene moiety, and a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a saturated benzylidene derivative.
科学的研究の応用
Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chlorohydroxybenzylidene moiety can interact with active sites, while the thiazolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Methyl 2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Uniqueness
Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorohydroxybenzylidene moiety and a thiazolidine ring makes it a versatile compound for various applications.
特性
分子式 |
C14H12ClNO5S |
|---|---|
分子量 |
341.8g/mol |
IUPAC名 |
methyl 2-[(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H12ClNO5S/c1-7(13(19)21-2)16-12(18)11(22-14(16)20)6-8-3-4-10(17)9(15)5-8/h3-7,17H,1-2H3/b11-6+ |
InChIキー |
XSVVVCKGALYFJB-IZZDOVSWSA-N |
異性体SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
正規SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-methylbenzoic acid](/img/structure/B424819.png)
![(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424820.png)
![(5E)-3-ethyl-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B424821.png)
![methyl (3-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B424823.png)
![(5E)-3-(3-chlorophenyl)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B424824.png)
![methyl 2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B424825.png)
![4-[({1-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B424826.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B424828.png)
![3-(9-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424830.png)
![3-(9-[2-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424834.png)
![(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B424837.png)
![methyl 2-{(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B424838.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424841.png)
